茚虫威杂质5

描述

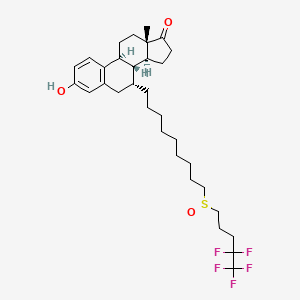

Indoxacarb Impurity 5 is a metabolite of Indoxacarb, an insecticide . It is a white powder with a molecular weight of 439.65 . The compound has been shown to be detoxified by cytochrome P450 enzymes and other detoxification enzymes in the human body .

Physical And Chemical Properties Analysis

Indoxacarb Impurity 5 is a white powder with a molecular weight of 439.65 . More specific physical and chemical properties are not provided in the available resources.科学研究应用

Ecotoxicological Consequences

Indoxacarb is one of the most extensively used oxadiazine insecticides worldwide. However, it may exert detrimental effects on ecosystems, population dynamics, and health . A study conducted on the model species Theba pisana showed that indoxacarb at environmentally relevant concentrations poses negative consequences, indicating its ecotoxicological impacts .

Pesticide Formulation

The supervised field trials were conducted in maize crops using nano-microemulsion (NM) and a commercial formulation of indoxacarb to evaluate the effect of nano-formulation on the dissipation pattern . The terminal residue test showed that indoxacarb residues in maize grain and maize straw were below the available maximum residue limit (MRL, 0.01 mg/kg), suggesting 2% indoxacarb NM and 5% lufenuron NM are safe to use under the recommended dosage .

Residue Analysis

An optimized method efficiently removes the co-extractives and offered a limit of quantification of 0.01 mg kg−1 . The GC–μECD analysis results of indoxacarb in seven medicinal herbs out of fourteen species at a fortification level of 0.01 mg kg−1 showed a recovery range of 79.7–117.6%, while the rest showed recovery > 120% .

作用机制

Target of Action

Indoxacarb Impurity 5, like its parent compound Indoxacarb, primarily targets the neuronal sodium channels in insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .

Mode of Action

Indoxacarb Impurity 5 interacts with its targets by blocking the neuronal sodium channels . This blockage disrupts the normal flow of sodium ions, which is necessary for the generation and propagation of action potentials in neurons . As a result, the normal functioning of the insect’s nervous system is impaired, leading to paralysis and eventually death .

Biochemical Pathways

The primary biochemical pathway affected by Indoxacarb Impurity 5 is the sodium ion transport pathway. By blocking the neuronal sodium channels, it disrupts the electrochemical gradient necessary for the transmission of nerve impulses . This disruption affects various downstream effects, including muscle contraction, sensory perception, and other functions that rely on the normal functioning of the nervous system .

Pharmacokinetics

It is known that the parent compound indoxacarb is fairly lipophilic, with a partition coefficient (kow) of 465 , suggesting that it can readily cross biological membranes. This property might also apply to Indoxacarb Impurity 5, potentially influencing its bioavailability.

Result of Action

The molecular and cellular effects of Indoxacarb Impurity 5’s action primarily involve the disruption of the normal functioning of the insect’s nervous system. By blocking the neuronal sodium channels, it prevents the generation and propagation of action potentials in neurons . This disruption leads to paralysis and eventually death of the insect .

Action Environment

The action, efficacy, and stability of Indoxacarb Impurity 5 can be influenced by various environmental factors. For instance, the parent compound Indoxacarb is known to be stable under acidic conditions (pH 5), but it hydrolyzes more rapidly under alkaline conditions (pH 9) . Therefore, the pH of the environment could potentially affect the stability and efficacy of Indoxacarb Impurity 5. Additionally, certain insects, such as the oriental tobacco budworm, have been reported to develop resistance to Indoxacarb when exposed to it , suggesting that the presence of resistant insect populations could influence the compound’s action and efficacy.

安全和危害

Indoxacarb, the parent compound of Indoxacarb Impurity 5, is known to be harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, may cause drowsiness or dizziness, causes damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

属性

IUPAC Name |

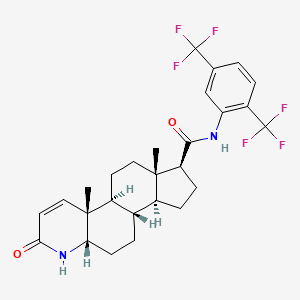

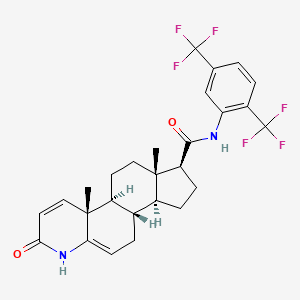

methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3O5/c1-30-17(28)19-9-11-8-12(21)2-7-15(11)16(19)26-27(10-31-19)18(29)25-13-3-5-14(6-4-13)32-20(22,23)24/h2-8H,9-10H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBDNGWVXFMUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009311 | |

| Record name | Methyl 7-chloro-2-{[4-(trifluoromethoxy)phenyl]carbamoyl}-2,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144171-39-1 | |

| Record name | Methyl 7-chloro-2-{[4-(trifluoromethoxy)phenyl]carbamoyl}-2,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

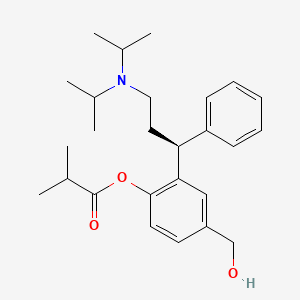

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)